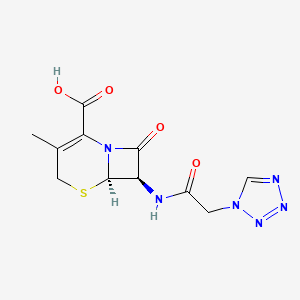

Clopidogrel Metabolite II

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

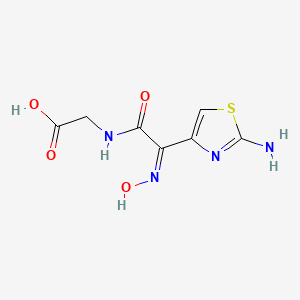

Clopidogrel is a potent antiplatelet drug that is metabolized in the body to produce an active metabolite, Clopidogrel Metabolite II . This metabolite is responsible for the drug’s antiplatelet activity .

Synthesis Analysis

Clopidogrel is metabolized in the body to produce its active metabolite. The biotransformation involves several enzymes, including carboxylesterase (CES) 1, CES2, cytochrome P450 (CYP) 2C19, CYP3A4, and uridine 5′-diphospho-glucuronosyltransferase 2B7 .Chemical Reactions Analysis

The conversion of clopidogrel to its active metabolite involves several chemical reactions, including oxidation and hydrolysis . The exact details of these reactions are not provided in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Polymorphisms and Phase-II Metabolism

Clopidogrel undergoes metabolism in the liver through phase-I and phase-II metabolic pathways. The phase-II metabolism involves conjugation with glutathione by glutathione-s-transferase (GST) to form an inactive glutathione conjugate of clopidogrel. Polymorphisms in genes related to phase-II metabolism, such as G6PD, GCLC, GCLM, GSS, GST, GSR, HK, and GLRX, may contribute to clopidogrel resistance due to variations in glutathione conjugate or glutaredoxin plasma levels, impacting the drug's effectiveness in preventing coagulation and cardiovascular events (Alkattan et al., 2021).

Genetic Polymorphisms and Clopidogrel Therapy Response

The efficacy of clopidogrel as an antiplatelet agent can be significantly affected by genetic polymorphisms, particularly those affecting the CYP2C19 enzyme responsible for converting clopidogrel into its active form. These genetic variations can lead to differences in drug metabolism, influencing the therapeutic outcomes and risk of treatment failure. This highlights the potential of pharmacogenetics in predicting clopidogrel efficacy and personalizing therapy (Djordjevic, 2022).

Clopidogrel Resistance and Its Overcoming

Certain patients exhibit "resistance" to clopidogrel, characterized by impaired inhibition of platelet aggregation. This resistance can result from polymorphisms in cytochrome P450 enzymes or interactions with other drugs metabolized by the cytochrome P450 system. Addressing clopidogrel resistance involves understanding its mechanisms and considering alternative treatments or drugs with different molecular targets or metabolic pathways (Uchiyama, 2011).

Pharmacogenomics and Clinical Implementation

The pharmacogenomic study of drug response, especially in the context of antiplatelet therapy with clopidogrel, emphasizes the role of loss-of-function variants in the CYP2C19 enzyme. These genetic factors can lead to decreased inhibition of platelet function and increased risk of cardiovascular events in patients treated with clopidogrel. Despite evidence supporting clinical utility, the adoption of pharmacogenetics in clinical practice remains slow, underscoring the need for further research and implementation strategies (Perry & Shuldiner, 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Clopidogrel Metabolite II involves the conversion of Clopidogrel into its active metabolite, which is then further metabolized to form Clopidogrel Metabolite II.", "Starting Materials": ["Clopidogrel", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water"], "Reaction": [ "Step 1: Clopidogrel is reacted with acetic anhydride in the presence of sodium hydroxide to form the acetylated intermediate.", "Step 2: The acetylated intermediate is then hydrolyzed with hydrochloric acid to form the active metabolite of Clopidogrel.", "Step 3: The active metabolite is further metabolized with methanol and ethyl acetate to form Clopidogrel Metabolite II.", "Step 4: The product is then purified through a series of extractions and recrystallization steps to obtain pure Clopidogrel Metabolite II." ] } | |

CAS-Nummer |

1287430-40-3 |

Produktname |

Clopidogrel Metabolite II |

Molekularformel |

C25H26ClNO6S |

Molekulargewicht |

504.01 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B601283.png)

![(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide](/img/structure/B601284.png)